
Carbonic acid, 2-((4-(1,1-dimethylethyl)benzoyl)methylamino)phenyl phenyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbonic acid, 2-((4-(1,1-dimethylethyl)benzoyl)methylamino)phenyl phenyl ester is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a carbonic acid ester group, a phenyl group, and a tert-butyl group, which contribute to its distinct reactivity and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, 2-((4-(1,1-dimethylethyl)benzoyl)methylamino)phenyl phenyl ester typically involves the esterification of carbonic acid with the corresponding alcohols and amines. One common method includes the reaction of 4-(1,1-dimethylethyl)benzoyl chloride with 2-aminophenol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Carbonic acid, 2-((4-(1,1-dimethylethyl)benzoyl)methylamino)phenyl phenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones and other oxidation products.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
科学的研究の応用
Carbonic acid, 2-((4-(1,1-dimethylethyl)benzoyl)methylamino)phenyl phenyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of carbonic acid, 2-((4-(1,1-dimethylethyl)benzoyl)methylamino)phenyl phenyl ester involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release active intermediates that interact with biological pathways. The tert-butyl and phenyl groups contribute to the compound’s stability and reactivity, influencing its overall biological effects.
類似化合物との比較
Similar Compounds
- Carbonic acid, 1,1-dimethylethyl phenyl ester
- Carbonic acid, 1,1-dimethylethyl 4-(phenylmethyl)phenyl ester
Uniqueness
Carbonic acid, 2-((4-(1,1-dimethylethyl)benzoyl)methylamino)phenyl phenyl ester is unique due to the presence of both the tert-butyl and benzoyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability and reactivity, making it suitable for various applications in research and industry.
特性
CAS番号 |
80468-21-9 |
|---|---|
分子式 |
C25H25NO4 |
分子量 |
403.5 g/mol |
IUPAC名 |
[2-[(4-tert-butylbenzoyl)-methylamino]phenyl] phenyl carbonate |
InChI |
InChI=1S/C25H25NO4/c1-25(2,3)19-16-14-18(15-17-19)23(27)26(4)21-12-8-9-13-22(21)30-24(28)29-20-10-6-5-7-11-20/h5-17H,1-4H3 |
InChIキー |
VUQGHADVOJMBSU-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N(C)C2=CC=CC=C2OC(=O)OC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(E)-2-(1-Ethyl-4,5-dihydro-1H-imidazol-2-yl)vinyl]pyridine](/img/structure/B13800559.png)
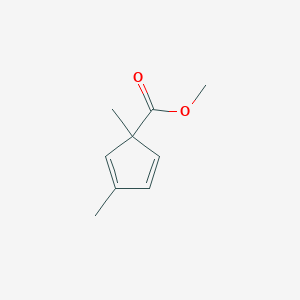


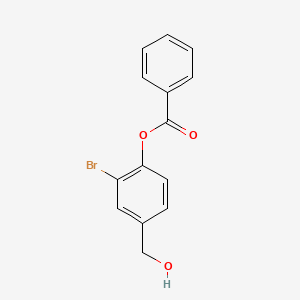
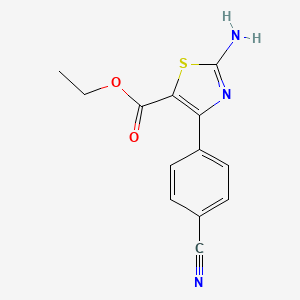
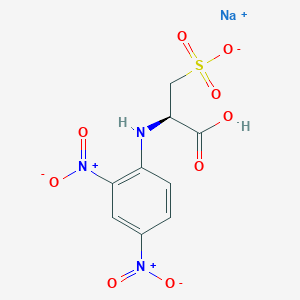
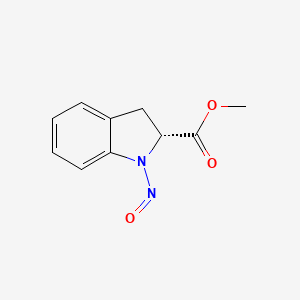

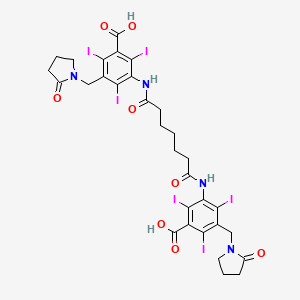
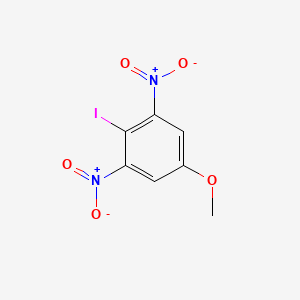
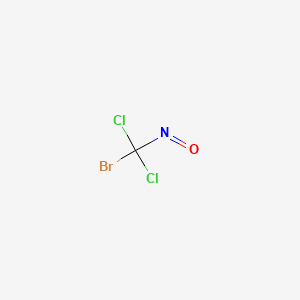
![2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B13800634.png)
![N-[(2S)-But-3-en-2-yl]-4-methoxyaniline](/img/structure/B13800638.png)
